

Physical and chemical properties of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol"

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

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Technical Guide: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**, a key intermediate in pharmaceutical research. The document details its chemical identity, physicochemical properties, and available spectral data. It also outlines a probable synthetic route and purification methods based on established chemical principles. Furthermore, this guide touches upon the potential biological significance of this compound by examining the pharmacological activities associated with the broader class of 2,3-dihydro-1,4-benzodioxin derivatives. All quantitative data is presented in structured tables for clarity, and a conceptual synthesis workflow is visualized using Graphviz.

Chemical Identity and Physical Properties

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanol, is a heterocyclic compound incorporating a benzodioxin core functionalized with

a hydroxymethyl group.^[3] Its versatile structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.^{[4][5]}

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property	Value	Source
CAS Number	39270-39-8	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2] [3]
Molecular Weight	166.17 g/mol	[1] [2] [3]
IUPAC Name	(2,3-dihydro-1,4-benzodioxin-6-yl)methanol	[6]
Canonical SMILES	C1OC2=C(O1)C=C(C=C2)CO	[3]
InChI Key	FFLHNBNGBNAWYMRH-UHFFFAOYSA-N	[6]
Topological Polar Surface Area	38.7 Å ²	[3]
XLogP3	0.8	[7]
Physical State	Liquid	[2] [6]
Purity	≥98%	[1]

Table 2: Experimentally Determined and Predicted Physical Properties

Property	Value	Notes
Melting Point	Not available	Data for the related compound (5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl)methanol is 119-126 °C.
Boiling Point	Not available	
Solubility	Not available	Likely soluble in common organic solvents like methanol, ethanol, and DMSO.

Chemical Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** is not readily available in the reviewed literature, a plausible and efficient synthetic route involves the reduction of the corresponding aldehyde, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This aldehyde can be synthesized from 3,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

This intermediate can be prepared via a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions.

- Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
- Procedure:
 - Dissolve 3,4-dihydroxybenzaldehyde and the base in the solvent in a round-bottom flask.
 - Add 1,2-dibromoethane to the mixture.

- Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Reduction to **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**

The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH_4).

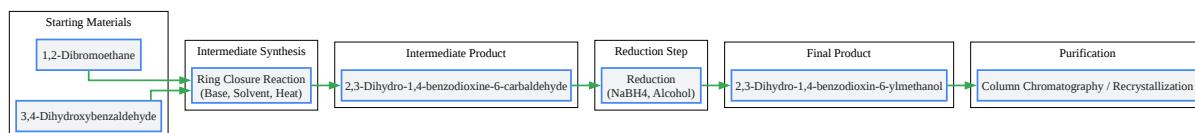
- Materials: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde, sodium borohydride, and an alcoholic solvent (e.g., methanol or ethanol).
- Procedure:
 - Dissolve the aldehyde in the chosen alcohol in a round-bottom flask and cool the solution in an ice bath.
 - Gradually add sodium borohydride to the cooled solution while stirring.
 - After the addition is complete, allow the reaction to proceed at room temperature, monitoring by TLC.
 - Once the reaction is complete, quench the excess NaBH_4 by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
 - Remove the solvent under reduced pressure.
 - Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

Purification

The crude **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** can be purified by standard laboratory techniques:

- Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be employed.
- Column Chromatography: For liquid products or to achieve high purity, column chromatography using silica gel is a standard method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would likely be effective for elution.

Synthesis Workflow Diagram



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Conceptual workflow for the synthesis of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**.

Spectroscopic and Analytical Data

Detailed experimental spectra for **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** are not widely published. However, based on the known spectral data of closely related 2,3-dihydro-1,4-benzodioxin derivatives, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxin ring, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons would appear as multiplets in the range of δ 6.7-7.0 ppm. The four protons of the dioxin ring would likely appear as a singlet or a narrow

multiplet around δ 4.2-4.3 ppm. The benzylic CH_2 group adjacent to the aromatic ring would give a singlet around δ 4.5 ppm, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

- ^{13}C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbons of the dioxin ring, and the benzylic carbon. The aromatic carbons are expected in the region of δ 115-145 ppm. The methylene carbons of the dioxin ring would resonate around δ 64 ppm, and the benzylic carbon (CH_2OH) would appear at a similar chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm^{-1} . The C=C stretching of the aromatic ring would appear in the 1450-1600 cm^{-1} region. Strong C-O stretching bands for the ether and alcohol functionalities would be present in the 1000-1300 cm^{-1} range.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) at m/z 166. The fragmentation pattern would likely involve the loss of a hydroxyl radical ($\cdot\text{OH}$) or a hydroxymethyl radical ($\cdot\text{CH}_2\text{OH}$), and cleavage of the dioxin ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**. A suitable method would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of acid (e.g., formic or phosphoric acid) as a modifier.[8]

Biological Activity and Potential Applications

While **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** itself has not been extensively studied for its biological activity, the 2,3-dihydro-1,4-benzodioxin scaffold is a prominent feature in a variety of biologically active compounds.[5] Derivatives of this heterocyclic system have shown a broad range of pharmacological properties, including:

- Anti-inflammatory Activity: Certain derivatives bearing an acetic acid moiety at the 6-position have demonstrated anti-inflammatory properties.
- Central Nervous System (CNS) Activity: The benzodioxin nucleus is a core component of several compounds that act on the CNS.
- Antihypertensive and Diuretic Effects: Some sulfamoyl-substituted 2,3-dihydro-1,4-benzodioxins have been synthesized and evaluated for their antihypertensive and diuretic activities.^[4]

The primary role of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** in drug discovery is as a versatile intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening against various biological targets. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be converted to other functional groups to explore structure-activity relationships.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory and CNS activities of related benzodioxin derivatives, it is plausible that compounds synthesized from **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** could interact with signaling pathways involved in inflammation (e.g., cyclooxygenase pathways) or neurotransmission. However, specific pathway modulation by this particular compound has not been documented.

Safety and Handling

Based on available safety data for similar compounds, **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** should be handled with care in a laboratory setting.

Table 3: Hazard Information

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P264: Wash hands thoroughly after handling.
H315: Causes skin irritation	P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Conclusion

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. While comprehensive experimental data on its physical and chemical properties are somewhat limited in the public domain, this guide provides a solid foundation based on available information and established chemical principles. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the discovery of new and effective pharmaceuticals.

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- To cite this document: BenchChem. [Physical and chemical properties of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305846#physical-and-chemical-properties-of-2-3-dihydro-1-4-benzodioxin-6-ylmethanol]

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